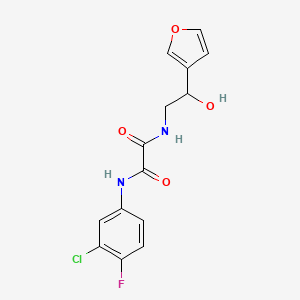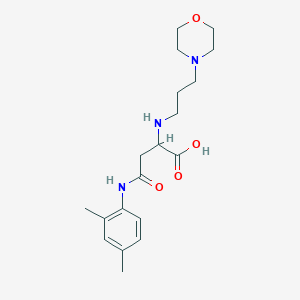
4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, also known as DMAPB, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. DMAPB has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs and treatments.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
Research on compounds with structural similarities to "4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid" includes detailed spectroscopic analysis and molecular structure investigation. For instance, the study of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provides insights into its molecular structure, vibrational wavenumbers, and electronic properties through FT-IR, NMR, and X-ray diffraction studies. The research highlights the compound's first hyperpolarizability, molecular electrostatic potential, and charge transfer within the molecule, indicating its potential application in material science and molecular electronics (Rahul Raju et al., 2015).
Natural Product Chemistry
Investigations into the chemistry of natural products have led to the isolation and structural elucidation of p-aminoacetophenonic acids from mangrove endophytes. Such studies underscore the potential of structurally similar compounds for applications in discovering new pharmaceuticals and understanding ecological interactions (S. Guan et al., 2005).
Peptidomimetic Chemistry
Research into the synthesis and application of morpholine derivatives, such as the enantiopure Fmoc-protected morpholine-3-carboxylic acid, reveals the compound's compatibility with solid-phase peptide synthesis. This illustrates its relevance in the development of peptidomimetics, which have broad applications in drug discovery and development (Filippo Sladojevich et al., 2007).
Supramolecular and Crystal Engineering
Studies on chloramphenicol derivatives, including their crystal structure and supramolecular arrangements, provide a foundation for understanding how small changes in molecular structure can influence crystal packing and intermolecular interactions. These findings are crucial for the design of new materials with specific physical and chemical properties (R. F. Fernandes et al., 2017).
Nonlinear Optical Materials
The synthesis and characterization of compounds like 4-[(2,6) dichlorophenyl amino 2 - methylidene 4 - oxobutanoic acid highlight their potential as nonlinear optical materials. The investigation of their vibrational spectra, molecular stability, and electronic properties suggests applications in the development of new optical materials (K. Vanasundari et al., 2018).
Propriétés
IUPAC Name |
4-(2,4-dimethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-14-4-5-16(15(2)12-14)21-18(23)13-17(19(24)25)20-6-3-7-22-8-10-26-11-9-22/h4-5,12,17,20H,3,6-11,13H2,1-2H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYOLLMMWOQYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2943249.png)
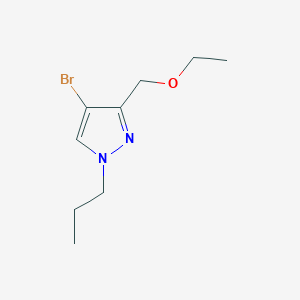
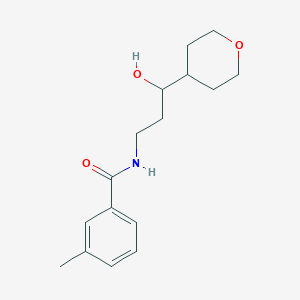
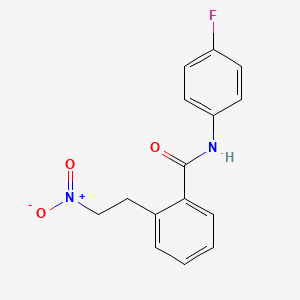
![2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B2943259.png)
![4-Amino-7-methylthieno[2,3-C]pyridin-5-OL](/img/structure/B2943261.png)
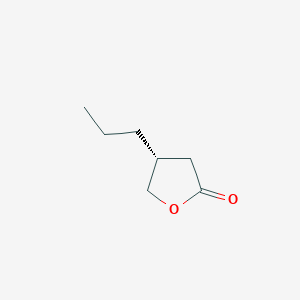


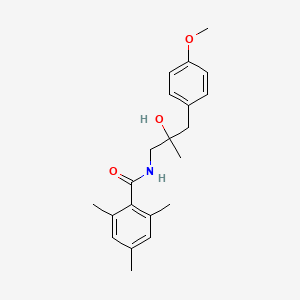
![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2943267.png)
![N1-(3-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2943268.png)

